Bromine Content and Molecular Weight Differentiation from Lower-Halogen Phenoxy–Butenoic Acid Analogs
The target compound contains three bromine atoms (Br₃), yielding a molecular weight of 428.90 g·mol⁻¹ . This differentiates it from commonly available mono-bromo and dibromo phenoxy–butenoic acid analogs, which have molecular weights approximately 260 and 340 g·mol⁻¹, respectively . Higher bromine content is associated with increased lipophilicity (predicted logP) and enhanced potential for halogen bonding, properties that can critically influence membrane permeability and target–ligand interactions in drug-design campaigns [1].
| Evidence Dimension | Bromine count and molecular weight |
|---|---|
| Target Compound Data | 3 Br atoms; MW = 428.90 g·mol⁻¹ |
| Comparator Or Baseline | Mono-bromo phenoxybutenoic acid (~1 Br; MW ~260 g·mol⁻¹); dibromo analog (~2 Br; MW ~340 g·mol⁻¹) |
| Quantified Difference | MW increase of ~169 g·mol⁻¹ (+65%) vs. mono-bromo; ~89 g·mol⁻¹ (+26%) vs. dibromo |
| Conditions | Calculated from molecular formula C11H9Br3O3; comparator MWs estimated from analogous chemical series |
Why This Matters
When screening for target engagement in medicinal chemistry, the higher molecular weight and bromine count alter LogP and electron density, making the tri-bromo compound a distinct chemical probe rather than an interchangeable analog, which is critical for SAR series fidelity.
- [1] Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. View Source
